molecular formula C18H23N5O2 B016756 Hydrazine Carboxamide,N-{4-[4(4-methoxyphenyl)-1-pipezinyl]phenyl} CAS No. 74852-89-4

Hydrazine Carboxamide,N-{4-[4(4-methoxyphenyl)-1-pipezinyl]phenyl}

Cat. No. B016756
Key on ui cas rn: 74852-89-4
M. Wt: 341.4 g/mol
InChI Key: SJJKOFVYSSHYQQ-UHFFFAOYSA-N
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Patent
US04490530

Procedure details

A mixture of 3.2 parts of phenyl{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}carbamate, 50 parts of hydrazine hydrate and 100 parts of 1,4-dioxane is stirred and refluxed for 3 hours. The reaction mixture is cooled and poured onto water. The precipitated product is filtered off and crystallized from N,N-dimethylformamide, yielding 1.7 parts (63%) of N-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide; mp. +300° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(O[C:8](=[O:30])[NH:9][C:10]2[CH:15]=[CH:14][C:13]([N:16]3[CH2:21][CH2:20][N:19]([C:22]4[CH:27]=[CH:26][C:25]([O:28][CH3:29])=[CH:24][CH:23]=4)[CH2:18][CH2:17]3)=[CH:12][CH:11]=2)C=CC=CC=1.O.[NH2:32][NH2:33]>O1CCOCC1>[CH3:29][O:28][C:25]1[CH:24]=[CH:23][C:22]([N:19]2[CH2:18][CH2:17][N:16]([C:13]3[CH:12]=[CH:11][C:10]([NH:9][C:8]([NH:32][NH2:33])=[O:30])=[CH:15][CH:14]=3)[CH2:21][CH2:20]2)=[CH:27][CH:26]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC(NC1=CC=C(C=C1)N1CCN(CC1)C1=CC=C(C=C1)OC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
ADDITION
Type
ADDITION
Details
poured onto water
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off
CUSTOM
Type
CUSTOM
Details
crystallized from N,N-dimethylformamide

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)N1CCN(CC1)C1=CC=C(C=C1)NC(=O)NN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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